4-(Diphenylhydroxymethyl)benzoic acid

Catalog No.
S752070
CAS No.
19672-49-2
M.F
C20H16O3
M. Wt
304.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Diphenylhydroxymethyl)benzoic acid

CAS Number

19672-49-2

Product Name

4-(Diphenylhydroxymethyl)benzoic acid

IUPAC Name

4-[hydroxy(diphenyl)methyl]benzoic acid

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

InChI

InChI=1S/C20H16O3/c21-19(22)15-11-13-18(14-12-15)20(23,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,23H,(H,21,22)

InChI Key

CPZWBWPALJLUBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O

Synonyms

NSC 408493; α-Hydroxy-α,α-diphenyl-p-toluic Acid; 4-(Hydroxydiphenylmethyl)-benzoic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(=O)O)O

Synthesis and Characterization:

-(Diphenylhydroxymethyl)benzoic acid, also known as 4-(alpha-Hydroxybenzhydryl)benzoic acid or alpha,alpha-Diphenyl-alpha-hydroxy-p-toluic acid, is an organic compound with the chemical formula C20H16O3. Research has been conducted on various methods for its synthesis, including:

  • Condensation of diphenylmethane with benzoic acid and paraformaldehyde in the presence of sulfuric acid as a catalyst [].
  • Friedel-Crafts acylation of diphenylmethane with 4-chlorobenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Studies have also characterized its physical and chemical properties, such as its melting point, solubility, and spectral data (e.g., infrared and nuclear magnetic resonance spectroscopy) [].

Potential Biological Activities:

Several studies have explored the potential biological activities of 4-(Diphenylhydroxymethyl)benzoic acid, including:

  • Antioxidant activity: Research suggests that the compound may possess antioxidant properties, potentially due to the presence of the hydroxyl group in its structure []. However, further investigation is needed to confirm its efficacy and mechanism of action.
  • Antimicrobial activity: Studies have shown that the compound exhibits some degree of antimicrobial activity against certain bacterial and fungal strains []. However, the specific mechanisms of action and potential therapeutic applications remain unclear and require further research.
  • Enzyme inhibition: Some studies have investigated the potential of the compound to inhibit specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases like Alzheimer's disease. However, the findings are preliminary, and more research is needed to determine its effectiveness and potential therapeutic implications.

Other Applications:

-(Diphenylhydroxymethyl)benzoic acid may also have potential applications in other areas of scientific research, such as:

  • Material science: The compound could be explored for its potential use in the development of new materials with specific properties, such as polymers or liquid crystals.
  • Organic synthesis: It could serve as a starting material or intermediate in the synthesis of other complex organic molecules.

4-(Diphenylhydroxymethyl)benzoic acid is an organic compound with the molecular formula C20H16O3C_{20}H_{16}O_3. It features a benzoic acid structure with a hydroxymethyl group attached to a diphenyl moiety. This compound is characterized by its aromatic rings and hydroxymethyl functionality, which contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound is known for its ability to act as a cross-linking reagent and linker in peptide synthesis, making it valuable in biochemical applications .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The hydroxymethyl group can undergo reduction to form alcohols or further reduced to hydrocarbons.
  • Nucleophilic Substitution: The benzoic acid moiety can undergo nucleophilic substitution reactions, particularly with electrophiles, facilitating the formation of various derivatives.

These reactions enable the compound to be utilized in synthesizing more complex molecules and materials .

The biological activity of 4-(Diphenylhydroxymethyl)benzoic acid has been investigated in various studies. It exhibits properties that may lead to:

  • Antimicrobial Activity: Some derivatives of benzoic acids have shown potential as antimicrobial agents.
  • Anti-inflammatory Effects: Compounds with similar structures have been studied for their anti-inflammatory properties, indicating potential therapeutic applications.
  • Skin Irritation: As indicated by safety data, the compound can cause skin irritation and serious eye irritation, necessitating careful handling in laboratory settings .

Several methods have been developed for synthesizing 4-(Diphenylhydroxymethyl)benzoic acid:

  • Hydroxymethylation of Diphenylmethanol: This method involves the reaction of diphenylmethanol with carbon dioxide under controlled conditions to introduce the hydroxymethyl group.
  • Direct Synthesis from Benzoic Acid Derivatives: Starting from benzoic acid derivatives, hydroxymethylation can be achieved using hydroxymethylation agents like formaldehyde in the presence of catalysts.

These methods highlight the versatility of synthetic routes available for this compound, allowing for modifications based on desired yield and purity .

4-(Diphenylhydroxymethyl)benzoic acid finds applications across various domains:

  • Peptide Synthesis: It serves as a crucial linker and cross-linking agent in peptide synthesis, facilitating the formation of peptide bonds.
  • Material Science: The compound can be used in developing polymers and resins due to its reactive functional groups.
  • Pharmaceuticals: Its potential biological activities make it a candidate for further exploration in drug development .

Interaction studies involving 4-(Diphenylhydroxymethyl)benzoic acid typically focus on its reactivity with biological molecules and other chemical species. Research indicates that it may interact with proteins and nucleic acids, potentially influencing biological pathways and mechanisms. Such interactions are essential for understanding its role in medicinal chemistry and biochemistry.

Several compounds share structural similarities with 4-(Diphenylhydroxymethyl)benzoic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Biphenylcarboxylic AcidContains a carboxylic acid groupLacks hydroxymethyl functionality
4-Hydroxybenzoic AcidContains a hydroxyl groupNo diphenyl structure
Diphenylacetic AcidContains two phenyl groupsDoes not have a hydroxymethyl or carboxylic group
4-DiphenylmethanolHydroxymethyl group on diphenylNo carboxylic acid functionality

The unique combination of both diphenyl and hydroxymethyl functionalities in 4-(Diphenylhydroxymethyl)benzoic acid distinguishes it from these similar compounds, providing specific reactivity and application advantages .

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19672-49-2

Wikipedia

4-(Diphenylhydroxymethyl)benzoic acid

Dates

Modify: 2023-08-15

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